(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea
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Description
(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C22H16F2N4O2 and its molecular weight is 406.393. The purity is usually 95%.
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Biological Activity
(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and enzyme inhibitory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Quinazoline moiety
- Functional Groups :
- Urea group
- Fluorobenzyl substituent
- 2-fluorophenyl substituent
- Configuration : E-isomer
This unique combination of functional groups is expected to influence its biological activity significantly.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives, including this compound, exhibit promising anticancer activities. The mechanism of action often involves inhibition of specific protein kinases that are crucial in cancer cell proliferation and survival. For instance, quinazoline-based compounds have been shown to inhibit epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases, leading to reduced tumor growth in various cancer models .
Case Study : A study focusing on related quinazoline derivatives demonstrated that modifications at the C-6 and C-7 positions significantly enhance the compounds' potency against cancer cell lines. The presence of electron-withdrawing groups like fluorine was noted to improve binding affinity and solubility, which are critical for effective drug action .
Enzyme Inhibition
The urea moiety in this compound suggests potential enzyme inhibitory activity. Ureas are known to interact with various enzymes by forming hydrogen bonds with active site residues, thus inhibiting substrate binding or catalytic activity.
Research Findings :
- Kinase Inhibition : The compound's structure may allow it to serve as a pan-RAF kinase inhibitor, a target of interest in KRAS mutant cancers. Studies have shown that similar compounds can lead to significant tumor growth inhibition when tested in vivo .
- Antimicrobial Activity : Compounds with urea and thiourea functionalities have demonstrated potent antimicrobial properties. The incorporation of fluorine atoms has been linked to enhanced efficacy against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. The following table summarizes key findings related to structural modifications and their impact on biological activity:
Properties
CAS No. |
941941-47-5 |
---|---|
Molecular Formula |
C22H16F2N4O2 |
Molecular Weight |
406.393 |
IUPAC Name |
1-(2-fluorophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C22H16F2N4O2/c23-15-11-9-14(10-12-15)13-28-20(16-5-1-3-7-18(16)26-22(28)30)27-21(29)25-19-8-4-2-6-17(19)24/h1-12H,13H2,(H2,25,27,29) |
InChI Key |
HDGKAAIJXSWZML-NHFJDJAPSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F)F |
solubility |
not available |
Origin of Product |
United States |
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